Cas no 557073-58-2 (4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)

4-(5-{(ピリジン-3-イル)メチルスルファニル}-1,3,4-オキサジアゾール-2-イル)ピリジンは、複素環化合物の一種であり、ピリジン環と1,3,4-オキサジアゾール環が結合した構造を有する。この化合物は、高い分子安定性と特異的な配向性を示し、医薬品中間体や機能性材料としての応用が期待される。特に、硫黄原子を含むスルファニル基が反応性サイトとして機能し、選択的な化学修飾が可能である。また、π共役系の拡張により電子特性を制御でき、有機電子デバイスや触媒設計への利用が検討されている。その構造的多様性から、創薬化学や材料科学分野での研究対象として注目を集めている。

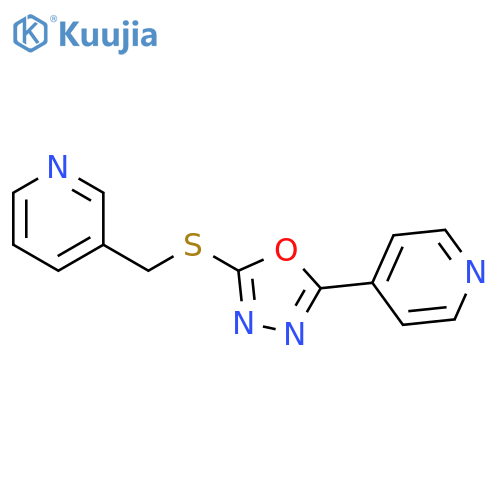

557073-58-2 structure

商品名:4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

CAS番号:557073-58-2

MF:C13H10N4OS

メガワット:270.309700489044

CID:5475214

4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-pyridin-4-yl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole

- 4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

-

- インチ: 1S/C13H10N4OS/c1-2-10(8-15-5-1)9-19-13-17-16-12(18-13)11-3-6-14-7-4-11/h1-8H,9H2

- InChIKey: DVKOZIQXMOCPHY-UHFFFAOYSA-N

- ほほえんだ: O1C(SCC2=CC=CN=C2)=NN=C1C1=CC=NC=C1

4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2771-0056-3mg |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2771-0056-10mg |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2771-0056-2μmol |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2771-0056-1mg |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2771-0056-40mg |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2771-0056-5μmol |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2771-0056-30mg |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2771-0056-20μmol |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2771-0056-50mg |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2771-0056-2mg |

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |

557073-58-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

557073-58-2 (4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量